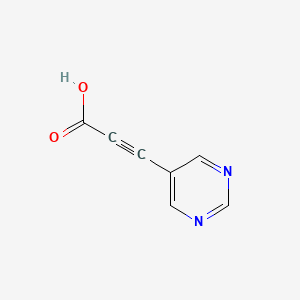
3-(Pyrimidin-5-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-5-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4N2O2 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Pyrimidin-5-yl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with propiolic acid. The synthesis typically involves the following steps:
Starting Materials: Pyrimidine derivatives and propiolic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrimidin-5-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
3-(Pyrimidin-5-yl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyrimidine core but different functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the substitution pattern.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine ring
Uniqueness
3-(Pyrimidin-5-yl)prop-2-ynoic acid is unique due to its alkyne functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Formule moléculaire |
C7H4N2O2 |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
3-pyrimidin-5-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,(H,10,11) |
Clé InChI |
DVNYXHPXADQLTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
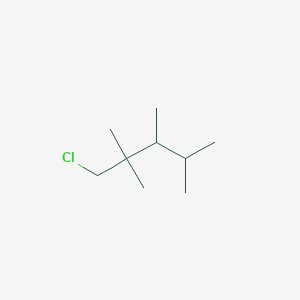
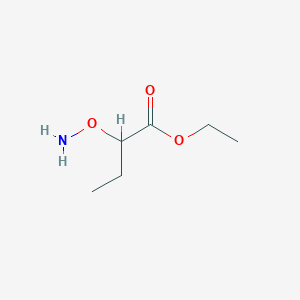

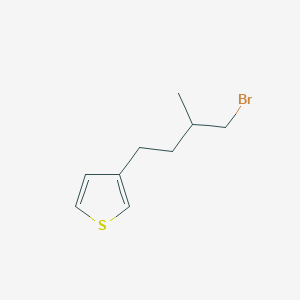

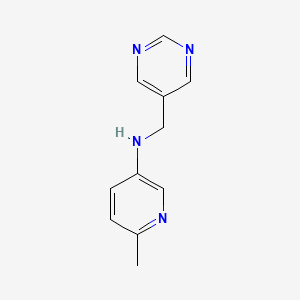
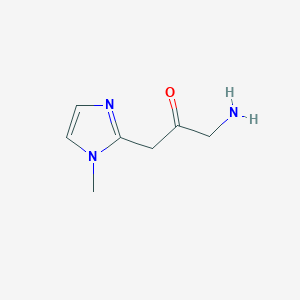

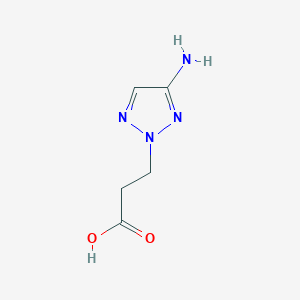
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
